Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate
Description
Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate is a chemical compound with the molecular formula C17H24O5 and a molecular weight of 308.37 . It is used as an intermediate in the synthesis of Tipelukast-d6, a labeled analogue of Tipelukast . Tipelukast is a novel oral anti-inflammatory agent that suppresses bladder hyperactivity in a rat model .
Molecular Structure Analysis
The molecular structure of this compound consists of 17 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The exact structure is not provided in the search results.Physical and Chemical Properties Analysis
This compound has a predicted boiling point of 467.1±45.0 °C and a predicted density of 1.106±0.06 g/cm3 . Its pKa value is predicted to be 8.32±0.23 .Properties
IUPAC Name |
ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-7-14-15(19)10-9-13(12(3)18)17(14)22-11-6-8-16(20)21-5-2/h9-10,19H,4-8,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFUYKDJCOTBGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575963 | |
Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122714-53-8 | |
Record name | Ethyl 4-(6-acetyl-3-hydroxy-2-propylphenoxy)butanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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